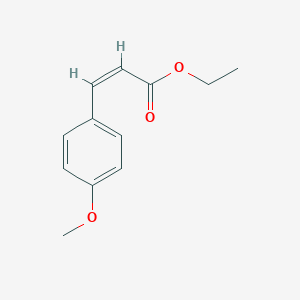

Ethyl 4-Methoxycinnamate

描述

肉桂酸甲酯乙酯,也称为对甲氧基肉桂酸乙酯,是一种有机化合物,分子式为C₁₂H₁₄O₃。它是由肉桂酸甲酯和乙醇形成的酯。 该化合物常见于各种植物中,特别是在山奈的根茎中,以其宜人的香味和潜在的治疗特性而闻名 .

准备方法

合成路线和反应条件: 肉桂酸甲酯乙酯可以通过在酸性催化剂如硫酸存在下,将对甲氧基肉桂酸与乙醇酯化来合成。 该反应通常涉及在回流条件下加热反应物以促进酯化过程 .

工业生产方法: 在工业环境中,肉桂酸甲酯乙酯的生产通常涉及使用高效液相色谱 (HPLC) 和高效薄层色谱扫描 (HPTLCS) 方法来确保最终产品的纯度和质量 . 这些方法是环保的,符合绿色分析化学原理。

化学反应分析

反应类型: 肉桂酸甲酯乙酯会发生各种化学反应,包括:

氧化: 它可以被氧化成相应的羧酸。

还原: 它可以被还原成醇衍生物。

取代: 它可以进行亲核取代反应,特别是在甲氧基处。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。

取代: 氢氧根离子或胺等亲核试剂可以在碱性条件下使用。

主要生成物:

氧化: 对甲氧基肉桂酸。

还原: 对甲氧基苯丙醇。

科学研究应用

Anti-Inflammatory Properties

EPMC exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that EPMC inhibits pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-α, both in vitro and in vivo. A study utilizing the cotton pellet granuloma assay demonstrated that EPMC markedly reduced granuloma tissue formation in rats and prolonged tail flick response times, indicating analgesic effects .

Antimicrobial Activity

EPMC has been shown to possess antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating substantial antibacterial activity .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 333 |

| Bacillus cereus | 333 |

| Escherichia coli | 111 |

| Pseudomonas aeruginosa | 111 |

| Candida albicans | 111 |

This antimicrobial efficacy suggests potential applications in developing new antibiotics or topical antiseptics.

Antiviral Applications

Recent studies have highlighted EPMC's antiviral properties, particularly against dengue virus (DENV). EPMC significantly reduced DENV-2 infection rates in cell cultures, with half-maximal effective concentration (EC50) values indicating potent antiviral activity .

Key Findings

- Reduction in Viral Load : EPMC decreased virion production and viral protein synthesis in infected cells.

- Broad-Spectrum Activity : It demonstrated efficacy against all four DENV serotypes, suggesting its potential as a therapeutic agent for dengue fever .

Stem Cell Research

EPMC plays a crucial role in stem cell biology by enhancing the expression of pluripotency markers such as Oct4. This compound has been shown to promote the self-renewal and differentiation potential of mouse embryonic stem cells and human umbilical cord mesenchymal stem cells .

Implications for Regenerative Medicine

- Pluripotency Maintenance : EPMC activates the NF-κB signaling pathway, which is essential for maintaining stem cell pluripotency.

- Potential for Therapeutic Applications : Its ability to enhance stem cell characteristics could lead to advancements in regenerative therapies and tissue engineering .

Antioxidant Activity

EPMC has demonstrated antioxidant properties, which can help mitigate oxidative stress-related conditions. It showed moderate antioxidant activity in various assays, indicating its potential use in formulations aimed at skin protection and anti-aging treatments .

作用机制

肉桂酸甲酯乙酯主要通过抑制NFκB活化来发挥其作用。它作为丝氨酸473处p38和Akt磷酸化的抑制剂,从而抑制NFκB依赖性转录。 这种机制在它在癌细胞中的抗转移和化学增敏作用中尤为重要 .

类似化合物:

辛基甲氧基肉桂酸酯:

对甲氧基肉桂酸: 肉桂酸甲酯乙酯的母酸,用于各种化学合成。

独特性: 肉桂酸甲酯乙酯的独特性在于它既是化妆品配方中的紫外线吸收剂,又是癌症治疗中潜在的治疗剂。 它抑制NFκB活化的能力使其与其他类似化合物区别开来 .

相似化合物的比较

Octyl methoxycinnamate:

p-Methoxycinnamic acid: The parent acid of ethyl methoxycinnamate, used in various chemical syntheses.

Uniqueness: Ethyl methoxycinnamate is unique due to its dual role as both a UV-absorbing agent in cosmetic formulations and a potential therapeutic agent in cancer treatment. Its ability to inhibit NFκB activation sets it apart from other similar compounds .

生物活性

Ethyl 4-methoxycinnamate (EPMC), a compound derived from Kaempferia galanga, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antifungal, and anticancer applications. This article delves into the various biological activities of EPMC, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.238 g/mol

- CAS Number : 24393-56-4

- Melting Point : 49°C

- Boiling Point : 325.1°C at 760 mmHg

- Density : 1.1 g/cm³

Antifungal Activity

EPMC exhibits significant antifungal properties, inhibiting the growth of various fungi including:

- Trichophyton rubrum

- Aspergillus niger

- Saccharomyces cerevisiae

- Epidermophyton floccosum

The compound demonstrates effective inhibition at concentrations less than 10 µg/mL .

Anti-inflammatory Effects

EPMC's anti-inflammatory properties have been extensively studied, revealing its potential as a therapeutic agent. Key findings include:

- Inhibition of Cyclooxygenases : EPMC non-selectively inhibits cyclooxygenase enzymes COX-1 and COX-2 with IC50 values of 1.12 µM and 0.83 µM, respectively .

- Carrageenan-Induced Edema : In vivo studies show that EPMC reduces carrageenan-induced edema in rats, with a minimum inhibitory concentration (MIC) of 100 mg/kg .

- Cytokine Inhibition : EPMC significantly lowers levels of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in both in vivo and in vitro models .

Table 1: Summary of Anti-inflammatory Effects

Anti-cancer Properties

EPMC has shown promise as an anti-cancer agent, particularly against melanoma:

- NFκB Inhibition : EPMC inhibits NFκB activation in melanoma cells (B16F10) with an IC50 of 88.7 µM . This action is linked to the suppression of the PI3K/Akt/NFκB signaling pathway, which is crucial in tumorigenesis.

- Anti-metastatic Activity : In vitro studies indicate that EPMC reduces cell migration and invasion, suggesting its potential to inhibit cancer metastasis .

Antiviral Activity

Recent studies have also highlighted EPMC's antiviral properties against dengue virus:

- Dengue Virus Inhibition : EPMC significantly reduced DENV-2 infection and virion production in HepG2 and A549 cells, with EC50 values of 22.58 µM and 6.17 µM respectively . It effectively targets the replication phase of the virus life cycle.

Additional Biological Activities

Beyond its primary functions, EPMC has been noted for other biological activities:

- Antimicrobial Effects : EPMC exhibits antimicrobial properties against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis .

- Anti-hypertensive and Anti-ulcer Activities : Studies suggest that EPMC may also possess anti-hypertensive and anti-ulcer properties, contributing to its broad therapeutic potential .

属性

IUPAC Name |

ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNGCHLFKUPGPX-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308962 | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24393-56-4, 1929-30-2 | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl methoxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl (E)-4-methoxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHOXYCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD418S06XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50 °C | |

| Record name | Ethyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of ethyl p-methoxycinnamate (EPMC)?

A1: EPMC is a naturally occurring phenylpropanoid ester primarily found in the rhizomes of plants like Kaempferia galanga (kencur) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Curcuma zedoaria (white turmeric) [, , ].

Q2: How is EPMC typically extracted from plant material?

A2: Several extraction methods have been employed, including:

- Soxhlet extraction: Using solvents like n-hexane [] or ethanol [].

- Supercritical fluid extraction (SFE): Employing carbon dioxide as a solvent [, , ].

- Water distillation: Providing high purity EPMC suitable for fresh and dried herbs [].

Q3: What is the molecular formula and weight of EPMC?

A3: * Molecular formula: C12H14O3 * Molecular weight: 206.24 g/mol

Q4: What spectroscopic techniques are used to characterize EPMC?

A4: EPMC is commonly characterized using:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR provide detailed structural information [, , , ].

- Infrared (IR) spectroscopy: Offers insights into functional groups present in the molecule [, ].

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify EPMC in plant extracts [, , , , , ].

- Ultraviolet-Visible (UV-Vis) spectrophotometry: Helps determine the compound's absorbance/transmittance properties and quantify its concentration [, ].

Q5: What are the reported biological activities of EPMC?

A5: EPMC exhibits a range of biological activities, including:

- Anti-inflammatory: Shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity [, , , , , , ].

- Anti-angiogenic: Inhibits the formation of new blood vessels, potentially useful in cancer treatment [, , ].

- Anti-fungal: Effective against various fungal strains, including Trichophyton rubrum and Aspergillus niger [, , ].

- Anti-cancer: Demonstrates cytotoxic activity against various cancer cell lines, including melanoma and breast cancer cells [, , , , ].

- Anti-nematodal: Toxic to certain nematodes, offering potential as a bio-pesticide [, , ].

- Anti-paresthesia: Reduces parathrin-induced head shaking in mice, suggesting a potential role in treating abnormal skin sensations [].

Q6: How does EPMC exert its anti-inflammatory effect?

A6: EPMC primarily acts by inhibiting the activity of cyclooxygenase-2 (COX-2) [, , , , , , ]. COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, EPMC reduces prostaglandin synthesis, thereby suppressing inflammation.

Q7: What is the mechanism of action of EPMC in inhibiting angiogenesis?

A7: EPMC has been shown to inhibit angiogenesis by interacting with tyrosine kinase []. Tyrosine kinases are enzymes involved in various cellular processes, including cell growth and angiogenesis. By inhibiting tyrosine kinase activity, EPMC disrupts the signaling pathways involved in blood vessel formation.

Q8: Has the structure-activity relationship (SAR) of EPMC been investigated?

A8: Yes, several studies have investigated the impact of structural modifications on EPMC's activity [, , , ]. For instance:

- Replacing the ester group with an amide group generally reduces anti-inflammatory activity [].

- Introducing a nitrostyrene group can retain or enhance anti-inflammatory activity [].

- Modifications at the phenyl ring can impact anti-cancer activity, with 2-hydroxybenzohydrazide showing promising results [].

Q9: How stable is EPMC under various conditions?

A9: While EPMC demonstrates stability under various conditions, specific data on its stability profile is limited in the provided research. Research suggests a potential for degradation during vacuum drying [].

Q10: What strategies have been explored to improve EPMC's solubility and bioavailability?

A10: One promising approach involves encapsulating EPMC in hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex []. This complexation significantly enhances EPMC's solubility in water and improves its dissolution rate, potentially leading to enhanced bioavailability.

Q11: Are there any known toxicity concerns associated with EPMC?

A11: While generally considered safe for traditional uses, comprehensive toxicity studies are limited in the provided research.

Q12: What analytical methods are used to quantify EPMC?

A12: Common analytical techniques for EPMC quantification include:

- Thin-layer chromatography (TLC) densitometry: Used to determine EPMC content in plant extracts [].

- High-performance liquid chromatography (HPLC): Employed to measure EPMC concentration, especially after extraction or purification [].

Q13: Has computational chemistry been used to study EPMC?

A13: Yes, computational methods like molecular docking have been used to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。